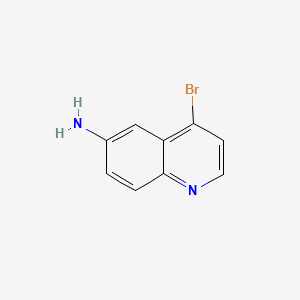
4-Bromoquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromoquinolin-6-amine is a chemical compound with the molecular formula C9H7BrN2 . It has a molecular weight of 223.07 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of quinoline and its analogues, including this compound, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The presence of a nitrogen atom in the molecule allows it to participate in various transformations .
Chemical Reactions Analysis
Chemical reactions involving this compound are typically centered on the alteration of oxidation states . These redox processes often pass through intermediates with short lifetimes, making their study challenging .
Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . More specific physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .
科学的研究の応用
Immune Response Modification
"Imiquimod" and its analogues, which include the quinolinamine structure, have been extensively studied for their ability to modulate the immune system. These compounds activate the immune response through localized induction of cytokines, such as interferon-alpha, beta, and various interleukins. Although not directly related to "4-Bromoquinolin-6-amine," this research area exemplifies the potential of quinolinamine derivatives in treating cutaneous diseases, including viral infections, cancers, and other skin disorders through topical application (Syed, 2001).
Antimalarial Activity
Chloroquine and its derivatives, sharing the core quinoline structure, have a long history of use as antimalarials. Novel compounds based on the chloroquine scaffold, such as AQ-13, are being developed to overcome resistance in Plasmodium falciparum. These efforts underscore the ongoing relevance of quinoline derivatives in addressing global health challenges posed by malaria (Mengue, Held, & Kreidenweiss, 2019).
Neuroprotection and CNS Disorders
Research into compounds like "1MeTIQ," an endogenous amine in the mammalian brain, shows potential for neuroprotective, anti-addictive, and antidepressant-like activities. This highlights the broader applicability of nitrogen-containing heterocyclic compounds in central nervous system (CNS) disorders. The mechanisms proposed include MAO inhibition, free radical scavenging, and modulation of glutamatergic systems (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer and Chemotherapeutic Enhancement
Aminoquinoline compounds have been investigated for their anticancer properties and as adjuvants in chemotherapy. These molecules, by virtue of being lysosomotropic amines, can augment the antiproliferative action of chemotherapeutic agents through various cellular mechanisms, including cell cycle arrest and apoptosis. Their potential as part of combination therapies against solid tumors is particularly noted for their ability to induce programmed cytotoxicity in cancer cells (Ferreira et al., 2021).
Environmental and Analytical Applications
The broader family of quinoline compounds, including those with bromo substitutions, has found applications in environmental science, particularly in the detection and degradation of pollutants. Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, demonstrating the environmental relevance of these chemical frameworks. This includes the treatment of water contaminated with dyes, pesticides, and other nitrogenous wastes, highlighting the versatility of quinoline derivatives in environmental remediation efforts (Bhat & Gogate, 2021).
作用機序
While the specific mechanism of action for 4-Bromoquinolin-6-amine is not mentioned in the search results, quinoline and its derivatives are known for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often acting as a scaffold for drug discovery .
Safety and Hazards
Safety information for 4-Bromoquinolin-6-amine indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
将来の方向性
Quinoline and its derivatives, including 4-Bromoquinolin-6-amine, have become essential heterocyclic compounds due to their versatile applications in various fields . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
特性
IUPAC Name |
4-bromoquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLCYPXZCWACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743327 |
Source


|
| Record name | 4-Bromoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260785-25-8 |
Source


|
| Record name | 4-Bromoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

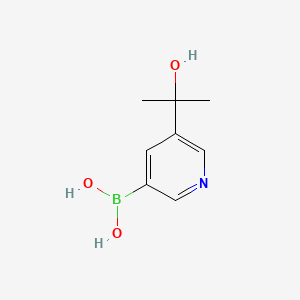


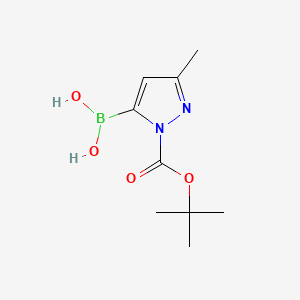

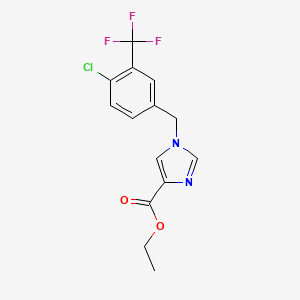
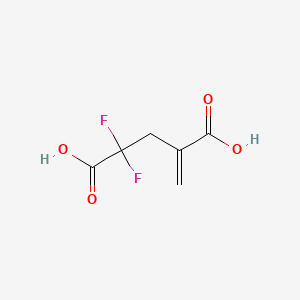
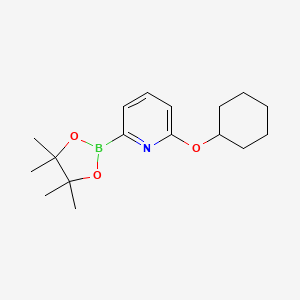
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

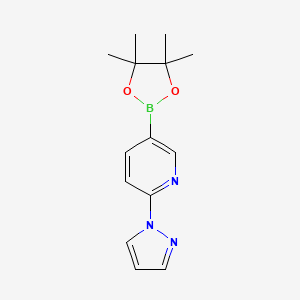

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
